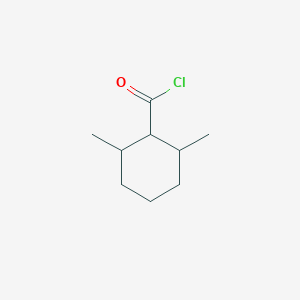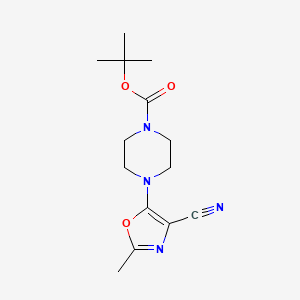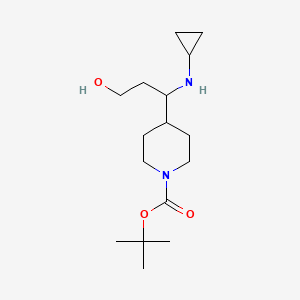
tert-Butyl 4-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate is a chemical compound with a complex structure that includes a piperidine ring, a cyclopropylamino group, and a tert-butyl ester
Métodos De Preparación
The synthesis of tert-Butyl 4-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
tert-Butyl 4-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential pharmacological properties, including its interactions with biological targets. Industrial applications could include its use in the development of new materials or as a catalyst in chemical reactions .
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific context in which the compound is used .
Comparación Con Compuestos Similares
Similar compounds to tert-Butyl 4-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate include tert-butyl 4-(phenylamino)piperidine-1-carboxylate and tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylateThe uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct reactivity and biological activity .
Propiedades
Fórmula molecular |
C16H30N2O3 |
|---|---|
Peso molecular |
298.42 g/mol |
Nombre IUPAC |
tert-butyl 4-[1-(cyclopropylamino)-3-hydroxypropyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H30N2O3/c1-16(2,3)21-15(20)18-9-6-12(7-10-18)14(8-11-19)17-13-4-5-13/h12-14,17,19H,4-11H2,1-3H3 |
Clave InChI |
RYGYGGVFTAMZBO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)C(CCO)NC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


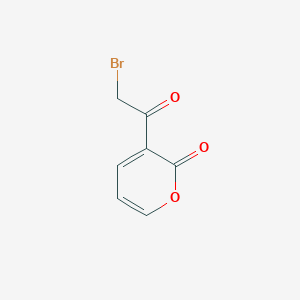
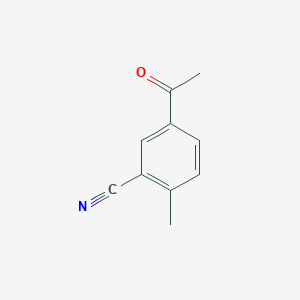

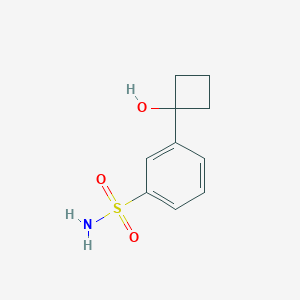
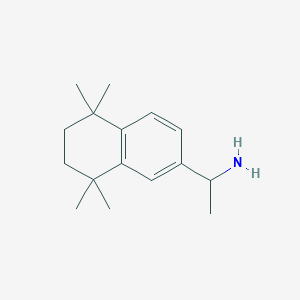
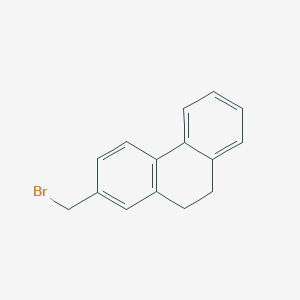
![benzyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13964983.png)
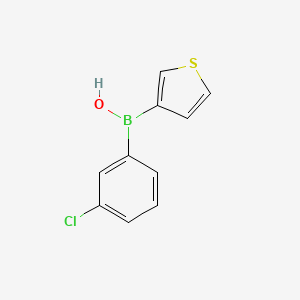
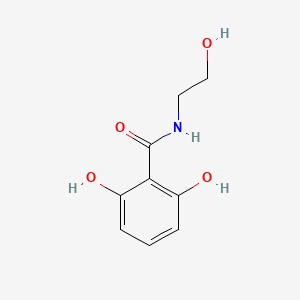
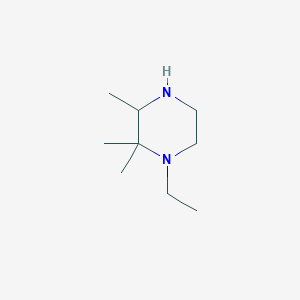
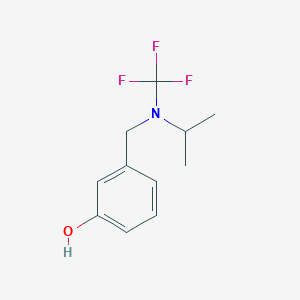
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 7-chloro-4-oxo-, ethyl ester](/img/structure/B13965002.png)
